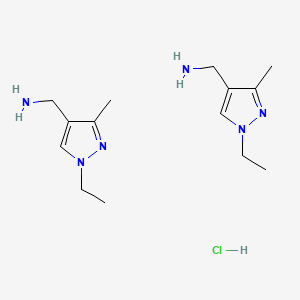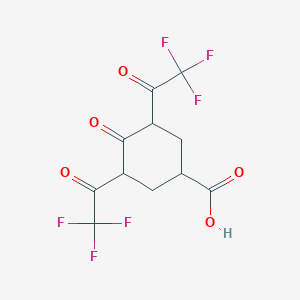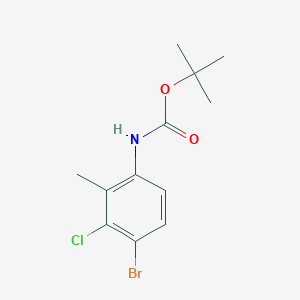
3-(Difluoroacetyl)chromone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoroacetyl)chromone is a chemical compound with the molecular formula C11H6F2O3. It is a derivative of chromone, a heterocyclic compound containing oxygen as a heteroatom and possessing a benzo-γ-pyrone skeleton.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoroacetyl)chromone typically involves the introduction of a difluoroacetyl group to the chromone scaffold. One common method is the Vilsmeier-Haack reaction, which involves the reaction of chromone with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions: 3-(Difluoroacetyl)chromone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetyl chromone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the difluoroacetyl group to other functional groups, such as hydroxyl or amino groups.
Substitution: The difluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoroacetyl chromone derivatives with higher oxidation states, while reduction can produce hydroxyl or amino derivatives .
科学研究应用
3-(Difluoroacetyl)chromone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various chromone derivatives with potential biological activities.
Biology: It is studied for its potential as an inhibitor of enzymes involved in various biological processes.
Medicine: The compound has shown promise as a lead compound for the development of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: this compound is used in the production of pigments, cosmetics, and laser dyes.
作用机制
The mechanism of action of 3-(Difluoroacetyl)chromone involves its interaction with specific molecular targets and pathways. The difluoroacetyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of various biological processes. For example, the compound may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity .
相似化合物的比较
3-Formylchromone: A precursor for the synthesis of various chromone derivatives.
3-Acetylchromone: Similar to 3-(Difluoroacetyl)chromone but with an acetyl group instead of a difluoroacetyl group.
3-(Trifluoroacetyl)chromone: Contains a trifluoroacetyl group, which can further enhance its biological activities.
Uniqueness: this compound is unique due to the presence of the difluoroacetyl group, which can significantly enhance its biological activities compared to other chromone derivatives. The difluoroacetyl group can improve the compound’s stability, binding affinity, and selectivity for specific molecular targets .
属性
IUPAC Name |
3-(2,2-difluoroacetyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O3/c12-11(13)10(15)7-5-16-8-4-2-1-3-6(8)9(7)14/h1-5,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSEOMNEWDODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














